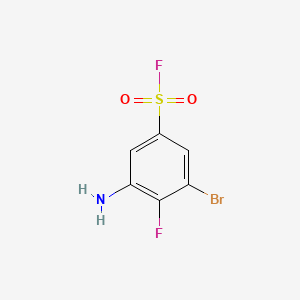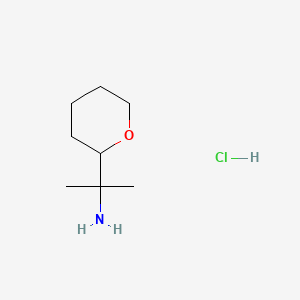![molecular formula C7H10O4 B13456701 Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate is a chemical compound with the molecular formula C8H12O3. It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexene oxide with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst; conducted under atmospheric or slightly elevated pressure.
Substitution: Sodium methoxide; reactions usually occur in methanol or ethanol as solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Shares a similar bicyclic structure but lacks the carboxylate group.
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate: Another related compound with slight structural differences.
Uniqueness
Methyl 3,7-dioxabicyclo[41Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C7H10O4 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-9-6(8)7-4-10-3-2-5(7)11-7/h5H,2-4H2,1H3 |
Clave InChI |
JUUGERFXNBPITC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12COCCC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



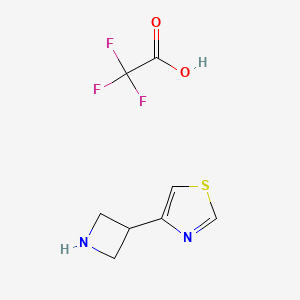
![1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13456631.png)
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)
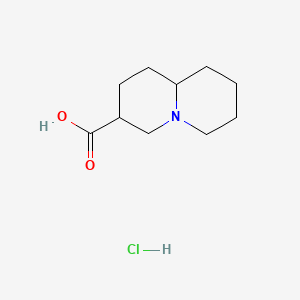
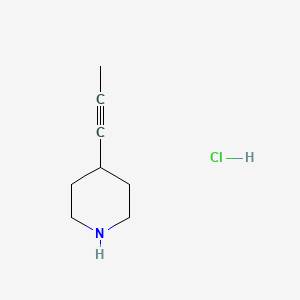


![N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B13456682.png)
![4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)
